2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one 2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14813914
InChI: InChI=1S/C19H25N3O3/c23-17(21-12-6-2-7-13-21)11-3-1-8-14-22-18(24)15-9-4-5-10-16(15)20-19(22)25/h4-5,9-10H,1-3,6-8,11-14H2,(H,20,25)
SMILES:
Molecular Formula: C19H25N3O3
Molecular Weight: 343.4 g/mol

2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one

CAS No.:

Cat. No.: VC14813914

Molecular Formula: C19H25N3O3

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one -

Specification

Molecular Formula C19H25N3O3
Molecular Weight 343.4 g/mol
IUPAC Name 3-(6-oxo-6-piperidin-1-ylhexyl)-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C19H25N3O3/c23-17(21-12-6-2-7-13-21)11-3-1-8-14-22-18(24)15-9-4-5-10-16(15)20-19(22)25/h4-5,9-10H,1-3,6-8,11-14H2,(H,20,25)
Standard InChI Key VHGXXMNSXPZQLI-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O

Introduction

Biological Activities

Quinazolinones are known for their broad spectrum of biological activities:

  • Antimicrobial Activity: Many quinazolinones exhibit antimicrobial properties, which could be relevant for compounds with modifications like the piperidine group .

  • Anticancer Activity: Some quinazolinones have shown promise as anticancer agents by inhibiting specific kinases or pathways .

  • Anti-inflammatory Activity: Quinazolinones may also possess anti-inflammatory properties, which could be enhanced by specific functional groups.

Synthesis and Characterization

The synthesis of quinazolinones typically involves condensation reactions between appropriate precursors. For 2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one, synthesis might involve a multi-step process to attach the hexyl and piperidine moieties to the quinazoline core.

StepDescription
1. Formation of Quinazoline CoreSynthesis of the quinazoline ring structure.
2. Attachment of Hexyl GroupIntroduction of the hexyl chain to the quinazoline core.
3. Incorporation of Piperidine MoietyAttachment of the piperidine group to the hexyl chain.

Potential Applications

Given the biological activities associated with quinazolinones, 2-hydroxy-3-[6-oxo-6-(piperidin-1-yl)hexyl]quinazolin-4(3H)-one could have potential applications in:

  • Pharmaceuticals: As a candidate for drug development, particularly in areas where quinazolinones have shown efficacy.

  • Biomedical Research: For studying interactions with biological targets and understanding the effects of structural modifications.

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